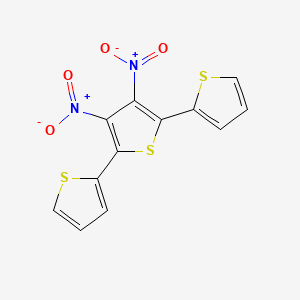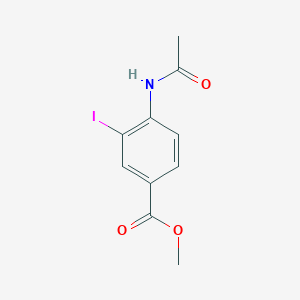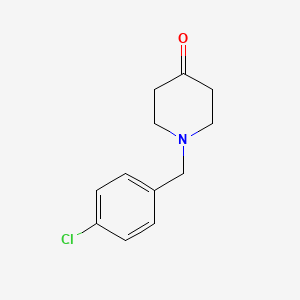
1-(4-Chlorobenzyl)piperidin-4-one
Vue d'ensemble
Description
“1-(4-Chlorobenzyl)piperidin-4-one” is a compound of interest due to its unique biochemical properties1. It serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates1.
Synthesis Analysis
Piperidones, including “1-(4-Chlorobenzyl)piperidin-4-one”, are known to serve as precursors to the piperidine ring, which is a common component in many alkaloid natural products and drug candidates1. Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives1. The synthesized piperidone analogs have been bio-assayed for their varied activity1.
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorobenzyl)piperidin-4-one” is C12H14ClNO2. It belongs to the class of organic compounds known as 4-benzylpiperidines3. These are organic compounds containing a benzyl group attached to the 4-position of a piperidine3.
Chemical Reactions Analysis
Piperidones, including “1-(4-Chlorobenzyl)piperidin-4-one”, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc1. The compounds bearing the piperidone skeleton that mimic naturally occurring alkaloids and steroids have been synthesized and bio-assayed for their varied activity1.
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Chlorobenzyl)piperidin-4-one” is 223.72. However, more specific physical and chemical properties are not readily available in the search results.
Applications De Recherche Scientifique
Application 1: Antimalarial Activity
- Scientific Field : Pharmacology and Toxicology .
- Summary of the Application : 1,4-disubstituted piperidines have been evaluated for their antimalarial activity. The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
- Methods of Application : Antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition. A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC 50 and IC 90 values of active compounds by the parasite lactate dehydrogenase assay .
- Results or Outcomes : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC 50 s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182) .
Application 2: Drug Design
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Safety And Hazards
Orientations Futures
Given the unique biochemical properties of piperidones, including “1-(4-Chlorobenzyl)piperidin-4-one”, and their role as precursors to the piperidine ring, there is potential for further research and development in this area1. This could include the synthesis of position isomeric piperidones and their derivatives, as well as further exploration of their varied biological properties1.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTWGHYTGOWQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441763 | |
| Record name | 1-(4-chlorobenzyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)piperidin-4-one | |
CAS RN |
21937-61-1 | |
| Record name | 1-(4-chlorobenzyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-chlorophenyl)methyl]piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)
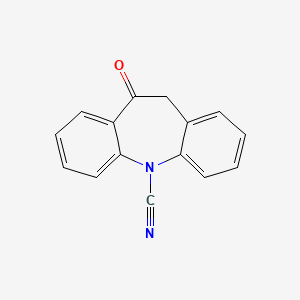
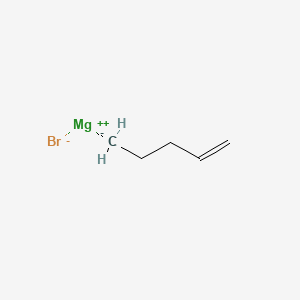
![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)
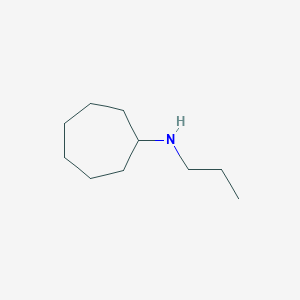
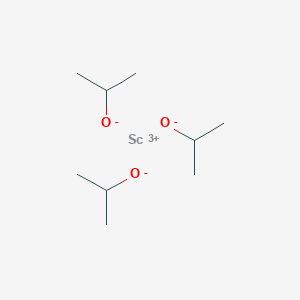
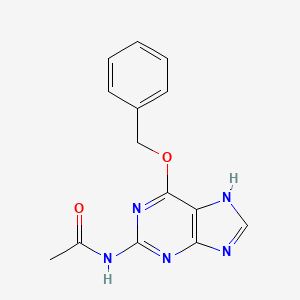
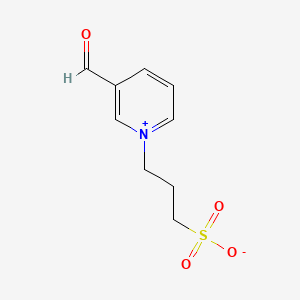
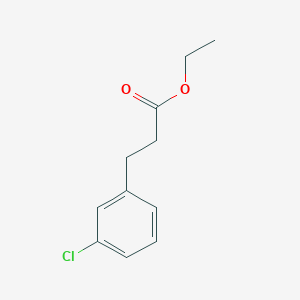
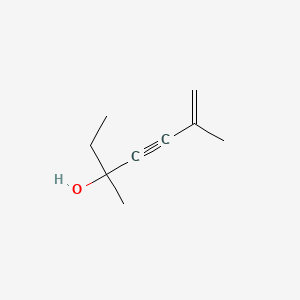

![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)
